BAPNA

説明

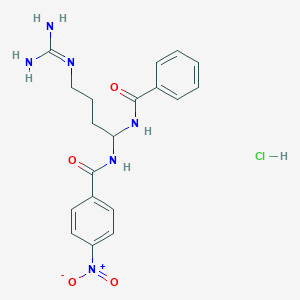

Nα-Benzoyl-DL-arginine-p-nitroanilide (DL-BAPNA) is a colorimetric substrate for serine proteases, including β-secretase 1 (BACE1), calpain, and papain. Serine proteases bind to and cleave DL-BAPNA to release p-nitroanilide (pNA), which can be quantified by colorimetric detection at 405 nm as a measure of serine protease activity.

A chromogenic substrate that permits direct measurement of peptide hydrolase activity, e.g., papain and trypsin, by colorimetry. The substrate liberates p-nitroaniline as a chromogenic product.

科学的研究の応用

酵素性能向上

BAPNAは、酵素の性能向上を目的とした研究で使用されてきました。 例えば、サンタバーバラアモルファス (SBA)-15 メソポーラスシリカへの吸着により、this compoundの加水分解におけるトリプシンの酵素性能が向上しました . この研究では、固定化トリプシンが最大の比活性を示し、貯蔵安定性も向上していることが示されました .

酵素活性アッセイ

This compoundは、酵素活性アッセイによく使用されます。 これは、学生にトリプシン活性アッセイを最適化するための実験計画法 (DOE) の応用を教えるための実験で使用されてきました . 応答曲面モデリング (RSM) アプローチは、トリプシンに対する競合的阻害剤であるベンザミジンによるトリプシンの阻害に対する関連する因子の組み合わせ効果を設計および評価するために利用されました .

ハイスループット薬物スクリーニング

This compoundは、ハイスループット薬物スクリーニングで使用されます。 関心のある活性化合物を高感度に検出する最適化されたアッセイを確立するには、関与する因子 (pH、温度、基質濃度、酵素濃度など) を最適化する必要があります .

基質加水分解研究

This compoundは、加水分解研究における基質として使用されます。 例えば、トリプシンによるthis compound基質の加水分解が研究されています .

酵素の固定化

This compoundは、酵素固定化に関連する研究で使用されてきました。 固定化プロセスは、pHが2.5〜10.0の範囲の溶液中で行われ、メソポーラスシリカSBA-15とトリプシンの反対の電荷は、吸着に有益でした .

酵素の安定化

This compoundは、酵素の安定化に関連する研究で使用されます。 酵素の固定化技術は、現代のバイオテクノロジーにおいて重要な役割を果たしています . 酵素の4次構造を安定化できるだけでなく 、遊離酵素と比較して酵素活性を維持または強化することもできます

作用機序

Target of Action

BAPNA is primarily a substrate for proteolytic enzymes such as trypsin, amidase, and balterobin . These enzymes play a crucial role in protein digestion and regulation of biological processes.

Mode of Action

this compound interacts with its target enzymes through a process known as hydrolysis . In this process, the bond between the arginine and the p-nitroaniline moieties in this compound is broken, leading to the release of the chromophore p-nitroaniline .

Biochemical Pathways

The hydrolysis of this compound by proteolytic enzymes is a key step in the enzymatic performance of trypsin . This process is part of the broader proteolysis pathway, which is essential for protein digestion and turnover.

Pharmacokinetics

The enzymatic performance of trypsin in the hydrolysis of this compound was found to be improved by adsorption on santa barbara amorphous (sba)-15 mesoporous silica . This suggests that the bioavailability of this compound may be influenced by its interaction with certain types of surfaces.

Result of Action

The hydrolysis of this compound results in the release of the chromophore p-nitroaniline . This can be detected by colorimetric analysis, making this compound a useful tool for studying the activity of proteolytic enzymes .

Action Environment

The activity of this compound is influenced by several environmental factors. For instance, the pH value was found to have an impact on the hydrolysis of this compound . Moreover, the immobilization of trypsin on mesoporous silica was found to enhance the enzymatic performance of trypsin in the hydrolysis of this compound .

特性

IUPAC Name |

N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O4.ClH/c20-19(21)22-12-4-7-16(24-17(26)13-5-2-1-3-6-13)18(27)23-14-8-10-15(11-9-14)25(28)29;/h1-3,5-6,8-11,16H,4,7,12H2,(H,23,27)(H,24,26)(H4,20,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOKFPFLXFNAON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883603 | |

| Record name | Benzamide, N-[4-[(aminoiminomethyl)amino]-1-[[(4-nitrophenyl)amino]carbonyl]butyl]-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911-77-3 | |

| Record name | N-α-Benzoyl-DL-arginine-p-nitroanilide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=911-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-[4-[(aminoiminomethyl)amino]-1-[[(4-nitrophenyl)amino]carbonyl]butyl]-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, N-[4-[(aminoiminomethyl)amino]-1-[[(4-nitrophenyl)amino]carbonyl]butyl]-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does BAPNA interact with trypsin-like proteases?

A1: this compound acts as a substrate for trypsin-like proteases. These enzymes cleave the peptide bond between the arginine and p-nitroaniline moieties of this compound. []

Q2: What is the significance of the cleavage of this compound by trypsin-like proteases?

A2: The hydrolysis of this compound releases the chromophore p-nitroaniline, which can be detected colorimetrically at 405 nm. The intensity of the yellow color produced is directly proportional to the amount of trypsin-like protease activity present in the sample. []

Q3: What are the main applications of this compound in research?

A3: this compound is primarily used for:

- Quantifying trypsin-like protease activity: This includes measuring trypsin activity in various biological samples, such as pancreatic extracts, duodenal fluids, and insect midguts. [, , ]

- Characterizing protease specificity: By comparing the hydrolysis rates of this compound and other substrates, researchers can determine the substrate specificity of different proteases. [, ]

- Investigating the role of proteases in biological processes: this compound has been used to study the involvement of trypsin-like proteases in processes like digestion, germination, and disease pathogenesis. [, , , ]

- Screening for protease inhibitors: this compound assays are useful for identifying and characterizing potential protease inhibitors, which could have therapeutic applications. [, ]

Q4: Can this compound be used to study other proteases besides trypsin?

A4: While this compound is primarily recognized as a trypsin substrate, research suggests that other proteases, including some chymotrypsin-like and cysteine proteases, can also hydrolyze this compound, albeit at different efficiencies. [, ] This highlights the importance of using appropriate controls and specific inhibitors when interpreting this compound assay results.

Q5: How does the use of this compound compare to other methods for measuring protease activity?

A5: Compared to other methods, the this compound assay offers several advantages:

- Sensitivity: It is highly sensitive, allowing the detection of even small amounts of protease activity. []

- Specificity: While primarily a trypsin substrate, other proteases can also hydrolyze this compound, potentially leading to an overestimation of trypsin activity if not appropriately controlled. [, ]

Q6: Are there any specific examples of how this compound has been used to study biological processes?

A6: Yes, this compound has been used in a variety of studies, including:

- Insect physiology: this compound has been used to investigate the role of trypsin-like proteases in the digestion of blood meals in mosquitoes [] and to study the impact of parasitism on protease activity in caterpillars. []

- Plant germination: Researchers have used this compound to explore the potential involvement of trypsin-like enzymes in the germination of bacterial spores. []

- Periodontal disease: this compound has been employed to assess the levels of proteolytic enzymes in gingival crevicular fluid as a potential marker for periodontal disease activity. []

- Cancer research: Studies have investigated the relationship between proteinase activity, measured using this compound, and the progression of certain cancers, such as breast cancer. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。